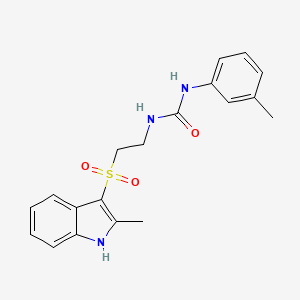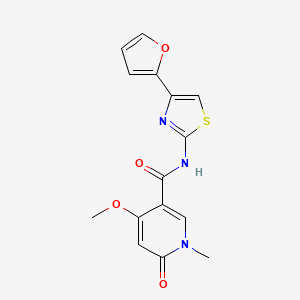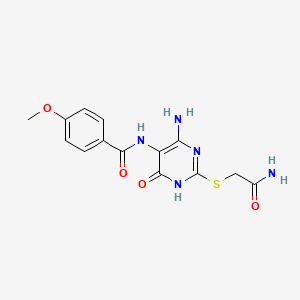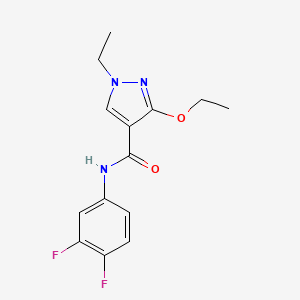
1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(m-tolyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(m-tolyl)urea, also known as MI-3, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. MI-3 was first synthesized in 2008 and has since been the subject of numerous scientific studies due to its unique chemical structure and potential as a therapeutic agent. In
Applications De Recherche Scientifique
Degradation and Stability Studies
- Sulfosulfuron Degradation Influenced by Abiotic Factors: A study by Saha and Kulshrestha (2002) explored the stability and degradation of sulfosulfuron, a sulfonylurea herbicide, under various environmental conditions such as pH, temperature, and exposure to sunlight. This work highlights the impact of these factors on the breakdown of sulfosulfuron into different compounds, with a focus on the pathways involving acidic and alkaline hydrolysis and photodegradation. It provides crucial insights into the environmental behavior of sulfosulfuron, contributing to the understanding of its lifecycle and potential environmental impact (Saha & Kulshrestha, 2002).
Biochemical and Molecular Interactions
Urea-Methylamine Mixture as Osmolyte
Lin and Timasheff (1994) investigated the reason behind the use of a mixture of urea and methylamines as osmolytes by marine cartilaginous fishes and the coelacanth. Their study delved into the thermodynamic compensation and interaction of urea with protein, particularly focusing on the effects on ribonuclease T1. This research sheds light on the unique biochemical strategies employed by certain marine species to cope with environmental stress (Lin & Timasheff, 1994).
Cleavage of Sulfonamides with Phenyldimethylsilyllithium
Fleming, Frackenpohl, and Ila (1998) studied the cleavage of toluene-p-sulfonamides of secondary amines and indoles using phenyldimethylsilyllithium. This research is significant in understanding the chemical reactions and transformations involving sulfonamide compounds, providing insights into their potential applications and reactivity (Fleming, Frackenpohl & Ila, 1998).
Synthetic Chemistry and Catalysis
- Ionic Liquid Catalyst for Dihydropyrimidinones Synthesis: Sajjadifar, Nezhad, and Darvishi (2013) described the preparation of 1-methyl-3-(2-(sulfooxy)ethyl)-1H-imidazol-3-ium chloride as an acidic ionic liquid and its application as a catalyst in the one-pot synthesis of dihydropyrimidinones. This work contributes to the development of efficient and environmentally friendly synthetic methodologies in organic chemistry (Sajjadifar, Nezhad & Darvishi, 2013).
Environmental and Agricultural Applications
- Sulfonylurea Herbicides in Water Detection: Ayano, Kanazawa, Ando, and Nishimura (2004) developed a method for the confirmation and quantitation of sulfonylureas and urea herbicides in water samples. This research is crucial for environmental monitoring and assessing the presence of these compounds in aquatic ecosystems (Ayano et al., 2004).
Propriétés
IUPAC Name |
1-[2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl]-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-13-6-5-7-15(12-13)22-19(23)20-10-11-26(24,25)18-14(2)21-17-9-4-3-8-16(17)18/h3-9,12,21H,10-11H2,1-2H3,(H2,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBKGLOKHDGMFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCCS(=O)(=O)C2=C(NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(m-tolyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-amino-1-[(2-chlorophenyl)methyl]-N-(3,4-difluorophenyl)triazole-4-carboxamide](/img/structure/B2758059.png)
![N-[2-(1-azepanylcarbonyl)-3-thienyl]benzenecarboxamide](/img/structure/B2758060.png)


![Ethyl 5-[(4-fluorophenyl)sulfonylamino]-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B2758063.png)
![2-[(2-Aminoethyl)amino]pyridine-3-carbonitrile hydrochloride](/img/structure/B2758065.png)


![3-((4-bromophenyl)sulfonyl)-N-phenethylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2758071.png)

![N-([2,3'-bifuran]-5-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2758073.png)
![N-Ethyl-2-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B2758074.png)

![N'-(3-Chloro-4-fluorophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2758076.png)